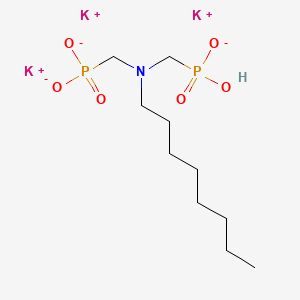
Einecs 282-470-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 282-470-9, also known as dibutylamine, compound with methyl-1H-benzotriazole, is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique properties and applications in various fields, including industrial and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dibutylamine, compound with methyl-1H-benzotriazole, typically involves the reaction of dibutylamine with methyl-1H-benzotriazole under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves the precise control of reaction parameters to ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is employed to obtain the compound in its pure form.
Types of Reactions:
Oxidation: Dibutylamine, compound with methyl-1H-benzotriazole, can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process leads to the formation of corresponding oxides or other oxidized derivatives.
Reduction: This compound can also participate in reduction reactions, where it is reduced to its corresponding amine or other reduced forms using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound typically occur at the amine or benzotriazole moieties. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced compounds. Substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Dibutylamine, compound with methyl-1H-benzotriazole, has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex organic molecules and intermediates.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research in medicinal chemistry explores its potential as a pharmacological agent, including its effects on biological targets and therapeutic applications.
Industry: In industrial applications, it serves as a corrosion inhibitor, stabilizer, and additive in various formulations.
Mecanismo De Acción
The mechanism of action of dibutylamine, compound with methyl-1H-benzotriazole, involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Dibutylamine: A related compound with similar amine functionality.
Methyl-1H-benzotriazole: A compound with similar benzotriazole moiety.
Comparison: Dibutylamine, compound with methyl-1H-benzotriazole, is unique due to the combination of both dibutylamine and methyl-1H-benzotriazole moieties in a single molecule. This dual functionality imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Propiedades
Número CAS |
84235-44-9 |
|---|---|
Fórmula molecular |
C15H26N4 |
Peso molecular |
262.39 g/mol |
Nombre IUPAC |
N-butylbutan-1-amine;1-methylbenzotriazole |
InChI |
InChI=1S/C8H19N.C7H7N3/c1-3-5-7-9-8-6-4-2;1-10-7-5-3-2-4-6(7)8-9-10/h9H,3-8H2,1-2H3;2-5H,1H3 |
Clave InChI |
KDDZACCUNPXZRC-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCCCC.CN1C2=CC=CC=C2N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




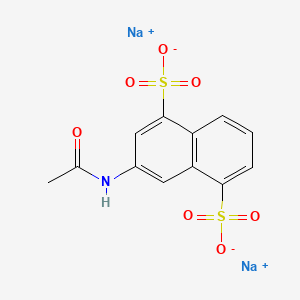
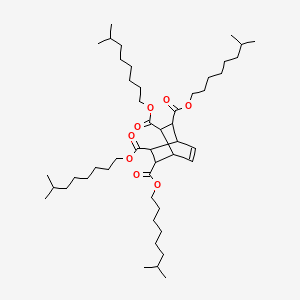

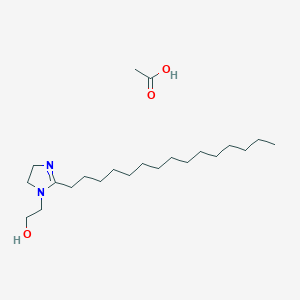



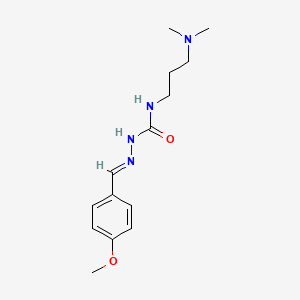
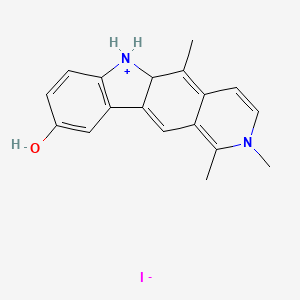

![4-[(2,6-Dibromo-4-nitrophenyl)azo]-N,N-diethyl-M-toluidine](/img/structure/B15179222.png)
